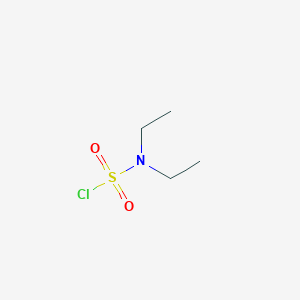
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylaminoacetonitrile is a compound that has both an amine and a nitrile group . It is a liquid with a fishlike odor .
Molecular Structure Analysis
The molecular structure of a similar compound, (Dimethylamino)acetonitrile, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic . Nitriles may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .Physical And Chemical Properties Analysis
Dimethylaminoacetonitrile is a liquid with a fishlike odor . It is slightly soluble in water . It has a flash point of 75°F .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has significantly progressed with the development of radioligands capable of measuring amyloid in vivo in Alzheimer's disease patients' brains. One of the reviewed radioligands includes structures with functionalities similar to the compound , highlighting the importance of such chemical structures in developing diagnostic tools for neurodegenerative diseases. The use of PET amyloid imaging has been a breakthrough in understanding amyloid deposits' pathophysiological mechanisms and time course in the brain, enabling early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).
Biological Effects of Related Compounds
The biological effects and toxicology of related compounds such as acetamide, N,N-dimethylacetamide, and others have been extensively reviewed, shedding light on the diverse biological responses varying both qualitatively and quantitatively among these chemicals. This information is critical for understanding the potential impacts and applications of similar compounds in biomedical research, including their use in pharmacology and toxicology studies (Kennedy, 2001).
Surface Collisions of Small Cluster Ions
Research on the collisions of slow cluster ions with surfaces, including investigations on fullerene multiply-charged ions and small cluster ions of polyatomic molecules like acetone and acetonitrile radical cations, provides insights into the chemical and physical properties of compounds related to "2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile." Understanding these interactions is crucial for applications in materials science, catalysis, and the development of new materials and analytical techniques (Herman, 2004).
Hydrophilic Interaction Chromatography
The principles of hydrophilic interaction chromatography (HILIC), which is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, might be applicable in the analysis and separation of compounds like "2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile." The review highlights the suitability of various polar columns for separations, pointing to the versatility of such methodologies in analyzing a wide range of compounds (Jandera, 2011).
Safety And Hazards
特性
IUPAC Name |
2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-6-10(13(2)3)12-7-9(8)4-5-11/h6-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYUOWPIFKOKHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CC#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232490 |
Source


|
| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile | |
CAS RN |
764651-70-9 |
Source


|
| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764651-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)












